5-azidopentanoic Acid

概要

説明

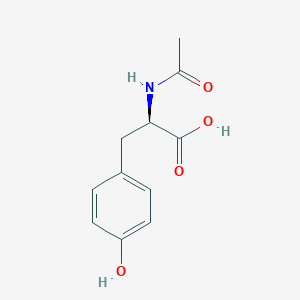

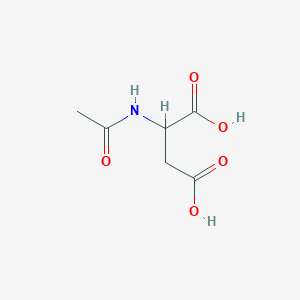

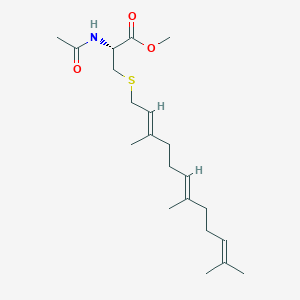

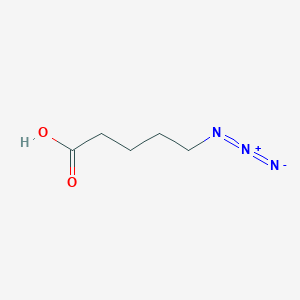

5-アジドペンタン酸は、5-アジドバレリアン酸としても知られており、分子式がC5H9N3O2である有機化合物です。これは、特にクリックケミストリーの分野において、さまざまな化学反応で広く使用されている汎用性の高い化合物です。 その構造中のアジド基は、それを非常に反応性が高く、アジド-アルキン環状付加反応を通じてトリアゾールを形成するのに適したものにします .

2. 製法

合成経路と反応条件

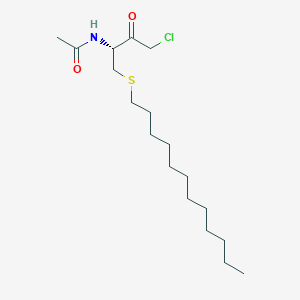

5-アジドペンタン酸は、いくつかの方法で合成できます。一般的なアプローチの1つは、5-ブロモペンタン酸とアジ化ナトリウムを、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で反応させることです。 この反応は通常、完全な変換を確実にするために高温で行われます .

工業的製造方法

工業的な環境では、5-アジドペンタン酸の製造は、しばしば大規模なバッチ反応を伴います。 このプロセスには、危険な物質であるアジ化ナトリウムの慎重な取り扱いと、高純度の5-アジドペンタン酸を得るための効率的な精製技術の使用が含まれます .

作用機序

5-アジドペンタン酸の正確な作用機序は完全には解明されていません。 特定のタンパク質や酵素に結合し、それらを活性化することが知られています。 この結合は、ペプチドの環化やトリアゾールの形成など、さまざまな生化学的プロセスを促進します .

6. 類似の化合物との比較

類似の化合物

5-アジドバレリアン酸: 構造と反応性が似ており、類似の用途に使用されます.

6-アジドヘキサン酸: 炭素鎖が長い、別のアジド含有化合物.

3-アジドプロパン酸: 同様のクリックケミストリー反応で使用される、鎖が短いアジド酸.

独自性

5-アジドペンタン酸は、反応性と安定性のバランスをとるのに最適な鎖長であるため、ユニークです。 トリアゾールやその他の誘導体を形成する際の汎用性は、さまざまな研究分野や産業において、それを貴重な化合物にします .

生化学分析

Biochemical Properties

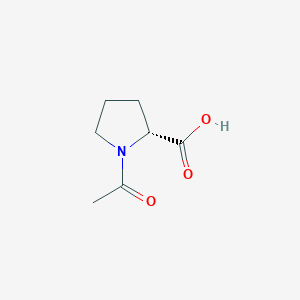

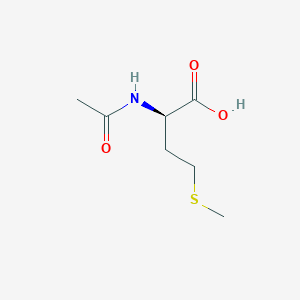

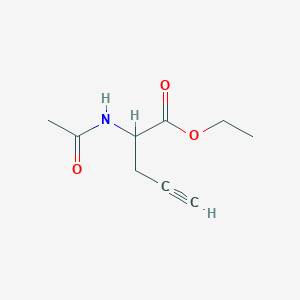

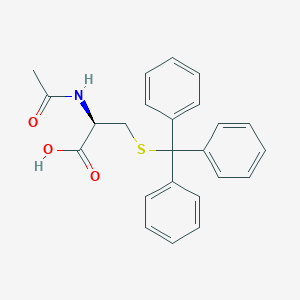

5-Azidopentanoic acid plays a significant role in biochemical reactions. It is used as a building block in click chemistry reactions, enabling selective conjugation of peptides with various molecules . The azido moiety of this compound reacts with acetylenes in the presence of copper, yielding triazoles that can function as versatile linkers .

Cellular Effects

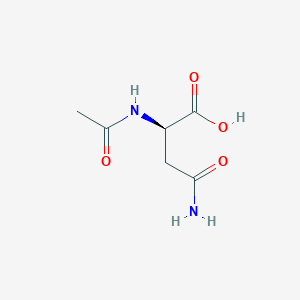

The cellular effects of this compound are primarily related to its role in the synthesis of peptides and proteins. It facilitates the cyclization of peptides , which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Detailed information on the specific cellular effects of this compound is currently limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the synthesis of peptides and proteins. It participates in azide–alkyne click chemistry, a powerful tool for the creation of complex molecular architectures . This process involves the reaction of the azido group of this compound with acetylenes, leading to the formation of triazoles .

準備方法

Synthetic Routes and Reaction Conditions

5-Azidopentanoic Acid can be synthesized through several methods. One common approach involves the reaction of 5-bromopentanoic acid with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful handling of sodium azide, which is a hazardous material, and the use of efficient purification techniques to obtain high-purity this compound .

化学反応の分析

反応の種類

5-アジドペンタン酸は、以下を含むさまざまな化学反応を起こします。

アジド-アルキン環状付加: この反応は、医薬品化学と材料科学で価値のある1,2,3-トリアゾールを形成します.

一般的な試薬と条件

アジド-アルキン環状付加: 銅(I)触媒は、穏やかな条件下でこの反応を促進するために一般的に使用されます.

形成される主な生成物

トリアゾール: アジド-アルキン環状付加によって形成されます.

アミン: アジド基の還元によって形成されます.

置換誘導体: 求核置換反応によって形成されます.

4. 科学研究への応用

5-アジドペンタン酸は、科学研究で幅広い用途があります。

科学的研究の応用

5-Azidopentanoic Acid has extensive applications in scientific research:

Chemistry: It is used as a building block in click chemistry to synthesize complex molecules and polymers.

Biology: It is employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.

Medicine: It is used in drug discovery and development, particularly in the synthesis of bioactive compounds.

Industry: It is utilized in the production of advanced materials, including hydrogels and macrocycles.

類似化合物との比較

Similar Compounds

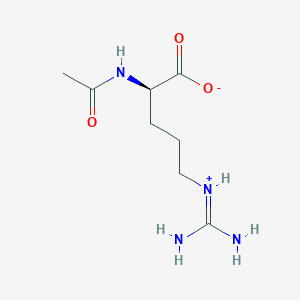

5-Azidovaleric Acid: Similar in structure and reactivity, used in similar applications.

6-Azidohexanoic Acid: Another azido-containing compound with a longer carbon chain.

3-Azidopropanoic Acid: A shorter-chain azido acid used in similar click chemistry reactions.

Uniqueness

5-Azidopentanoic Acid is unique due to its optimal chain length, which provides a balance between reactivity and stability. Its versatility in forming triazoles and other derivatives makes it a valuable compound in various fields of research and industry .

特性

IUPAC Name |

5-azidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-4-2-1-3-5(9)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZDIRMBQJDCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455672 | |

| Record name | 5-azidopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79583-98-5 | |

| Record name | 5-azidopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-azidopentanoic acid useful in materials science and chemical biology?

A1: this compound is a versatile building block due to its azide group (-N3). This group participates readily in a reaction known as "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). [, , ] This reaction enables the connection of this compound to various molecules or materials bearing an alkyne group, creating a stable triazole linkage.

Q2: Can you give some specific examples of how this compound is used in research?

A2: Certainly! Here are a few examples from the provided research articles:

- Controlling nanoparticle assembly: Researchers functionalized iron nanoparticles with either this compound or 5-hexynoic acid. Upon mixing, the azide and alkyne groups underwent click chemistry, leading to the controlled assembly of the nanoparticles. This assembly process significantly influenced the material's morphology while preserving its magnetic properties. []

- Developing fluorescent probes: Scientists used this compound to create fluorescently labeled derivatives of apoptolidins, a class of potent cytotoxic macrolides. By attaching a fluorescent tag via click chemistry, they could track the cellular localization of these compounds, revealing that apoptolidins A and H accumulate within the mitochondria of cancer cells. []

- Creating protein-polymer conjugates: Researchers designed a system for attaching proteins to polymer therapeutics using this compound. They linked this molecule to a polymer drug carrier via its azide group. Separately, they engineered a protein with a peptide sequence that forms a stable complex with the this compound-modified polymer. This method provides a well-defined and specific way to create targeted drug delivery systems. []

Q3: The research mentions that the assembly process using this compound impacted the magnetic properties of iron nanoparticles. Can you elaborate?

A3: While the click chemistry itself doesn't alter the inherent magnetic properties of the iron, the resulting assembly of nanoparticles into a different morphology does influence the overall magnetic behavior of the material. [] This highlights the importance of controlling nanoparticle assembly for tailoring material properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。